![molecular formula C21H17ClF3N3O2 B3005804 4-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzohydrazide CAS No. 338777-11-0](/img/structure/B3005804.png)
4-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzohydrazide is a useful research compound. Its molecular formula is C21H17ClF3N3O2 and its molecular weight is 435.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound is the acetyl-CoA carboxylase (ACC) . ACC is a key enzyme in the fatty acid synthesis and metabolism pathway, playing a crucial role in the conversion of acetyl-CoA to malonyl-CoA .
Mode of Action
The compound acts as an inhibitor of ACC . It interferes with the action of ACC, thereby disrupting the normal metabolic processes associated with this enzyme .
Biochemical Pathways
The inhibition of ACC affects the fatty acid synthesis pathway . This can lead to a reduction in the production of key components of the cell membrane, such as palmitate . It can also affect the assembly of virulence-determining components of bacterial cell walls .
Pharmacokinetics
It is known that the presence of a trifluoromethyl group can improve drug potency . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by its chemical structure and the presence of functional groups such as the trifluoromethyl group .
Result of Action
The inhibition of ACC by this compound can lead to a disruption in the normal functioning of cells, particularly in the synthesis of fatty acids . This can result in the attenuation of secondary metabolism and thwarting of bacterial growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of moisture can affect the hydrolysis of the compound . Additionally, the compound’s activity may be influenced by the pH and temperature of its environment, as these factors can affect the compound’s stability and its interaction with its target .
特性
IUPAC Name |
4-[[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]methyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N3O2/c22-18-10-16(21(23,24)25)11-27-19(18)9-13-3-7-17(8-4-13)30-12-14-1-5-15(6-2-14)20(29)28-26/h1-8,10-11H,9,12,26H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUGCELAJLSXDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)OCC3=CC=C(C=C3)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-Butoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3005722.png)
![5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol](/img/structure/B3005723.png)
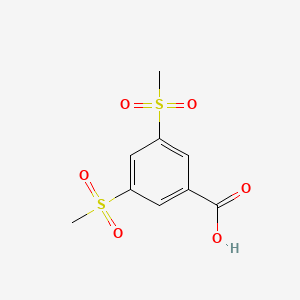
![5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3005726.png)
![N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3005727.png)
![(Z)-ethyl 3-allyl-2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3005730.png)
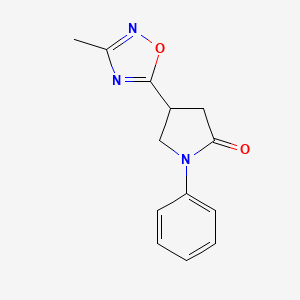
![N-(4-ethoxyphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B3005733.png)
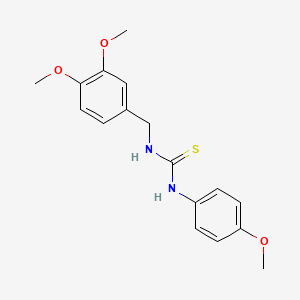
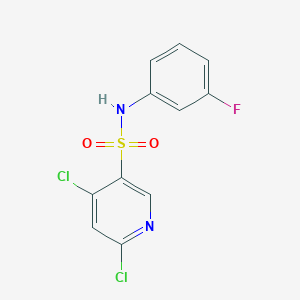


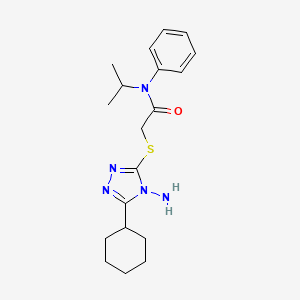
![N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B3005744.png)
